REACTION_CXSMILES
|
C(OC1C=CC=CC=1C([NH:10][CH:11]([CH3:25])[CH2:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][C:20]([O:22]CC)=[O:21])=[CH:15][CH:14]=1)=O)CCC.N1CCOCC1.[S].Cl>>[NH2:10][CH:11]([CH3:25])[CH2:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][C:20]([OH:22])=[O:21])=[CH:15][CH:14]=1 |^3:35|
|
Name
|
ethyl 4-(2-aminopropyl)phenylacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC1=C(C(=O)NC(CC2=CC=C(C=C2)CC(=O)OCC)C)C=CC=C1
|
Name
|
4-(2-acetamidopropyl)-acetophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give the thiomorpholide of 4-(2-acetamidopropyl)-phenyl-acid acid (m.p. 147° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CC1=CC=C(C=C1)CC(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |